molecular formula C9H13NO2 B13058690 (1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL

Cat. No.: B13058690
M. Wt: 167.20 g/mol
InChI Key: KQFPTWJLTPOFAS-MUWHJKNJSA-N
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Description

(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL is a chiral amino alcohol featuring a 3-hydroxyphenyl substituent. Its stereochemistry and functional groups make it a candidate for studying receptor-ligand interactions, particularly in adrenergic or serotonergic systems.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-[(1R,2R)-1-amino-2-hydroxypropyl]phenol

InChI

InChI=1S/C9H13NO2/c1-6(11)9(10)7-3-2-4-8(12)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m1/s1

InChI Key

KQFPTWJLTPOFAS-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC=C1)O)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic resolution. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution may result in the formation of an ether or halide derivative.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a critical building block in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can enhance therapeutic efficacy. For instance, derivatives of this compound have been explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter receptors.

Biological Studies

In biological research, (1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL is utilized to study enzyme-substrate interactions. Its structural characteristics enable it to mimic natural substrates, making it a valuable tool in understanding biochemical pathways and cellular processes.

Chemical Biology

This compound acts as a probe in chemical biology to investigate various biochemical interactions. Its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets allows researchers to elucidate mechanisms of action for various enzymes and receptors.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against Helicobacter pylori. The results indicated an IC50 value of approximately 0.0068 μM, demonstrating potent inhibition of bacterial growth. This study highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound revealed that modifications at the amine α-carbon significantly impact its biological activity. For example, certain derivatives exhibited enhanced potency against resistant strains of H. pylori, emphasizing the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Substituents Molecular Formula Key Features
(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL 3-hydroxyphenyl C₉H₁₃NO₂ Polar hydroxyl group enhances hydrogen bonding; moderate lipophilicity.
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL 3,4-dimethylphenyl C₁₁H₁₇NO Methyl groups increase steric hindrance; higher lipophilicity.
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-bromo-5-methylphenyl C₁₀H₁₄BrNO Bromine adds halogen bonding potential; high density (1.406 g/cm³).
(1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL 2,5-dichlorophenyl C₉H₁₁Cl₂NO Electronegative Cl atoms enhance stability; boiling point 344.6°C (predicted).
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl)phenyl C₁₃H₂₁NO Bulky tert-butyl group reduces solubility; molecular weight 207.3 g/mol.
Key Observations:
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) may hinder receptor binding, whereas smaller groups (e.g., methyl in ) balance lipophilicity and steric accessibility.

Pharmacological Activities

Adrenoceptor Binding ()

Compounds with methoxy-substituted indole cores (e.g., ) exhibit α₁-, α₂-, and β₁-adrenoceptor affinity. While the target compound lacks an indole moiety, its amino alcohol backbone and hydroxyl group may interact similarly with adrenergic receptors. For example:

  • Hypotensive Activity: Methoxy groups in correlate with vasodilation, suggesting that electron-donating substituents optimize adrenoceptor modulation.
  • Antiarrhythmic Effects: Amino alcohol derivatives in show spasmolytic activity, likely via calcium channel blockade or β-adrenoceptor antagonism.
Serotonergic and Cognitive Effects ()

The 5-HT7 receptor agonist SB269970 (structurally distinct but sharing an amino alcohol motif) enhances cognition via cAMP/CREB signaling . The target compound’s hydroxyl group may facilitate similar signaling pathways, though its specific receptor affinity remains uncharacterized.

Physicochemical Properties

Property This compound (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL
Predicted Density (g/cm³) N/A 1.406 1.334
Predicted Boiling Point N/A 359.7°C 344.6°C
pKa ~12.5 (estimated) 12.55 12.30
Trends:
  • Density : Halogenated analogs (e.g., Br, Cl) exhibit higher densities due to increased atomic mass.
  • Boiling Points : Larger substituents (e.g., bromine) correlate with higher boiling points, reflecting stronger intermolecular forces.
  • Basicity: All compounds have pKa values ~12.3–12.6, indicating strong basicity at the amino group, which influences ionization in physiological environments.

Biological Activity

(1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL, also known as 3-[(1R,2R)-2-amino-1-hydroxypropyl]phenol, is a chiral organic compound with significant biological activities. Its molecular formula is C9_9H13_13NO\ and it has a molecular weight of approximately 167.21 g/mol. The compound's unique stereochemistry and functional groups contribute to its interaction with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features:

  • Amino group : Contributes to its reactivity and potential interactions with biological targets.
  • Hydroxyl group on the phenyl ring : Enhances its biological activity by facilitating interactions with receptors and enzymes.
  • Chiral center : The specific stereochemistry at the 1-position of the propanol chain plays a crucial role in determining its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective properties, potentially influencing neurotransmitter systems involved in mood regulation and cognitive function. Its structural similarity to catecholamines suggests it may interact with dopamine and serotonin pathways, which are critical for mental health.

Antioxidant Properties

The presence of the hydroxyl group enhances its antioxidant capacity, allowing it to scavenge free radicals and protect cells from oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases.

Modulation of Neurotransmitter Systems

The compound has been studied for its ability to modulate neurotransmitter levels, which could have implications for treating conditions like depression and anxiety. Its interaction with receptors involved in neurotransmission makes it a candidate for further pharmacological exploration.

Case Studies

Several studies highlight the biological activity of this compound:

  • Neuroprotective Study :
    • A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The results indicated a significant reduction in cell death when treated with varying concentrations of the compound compared to untreated controls.
  • Antioxidant Activity Assessment :
    • In vitro assays showed that this compound effectively reduced reactive oxygen species (ROS) levels in cultured cells, suggesting strong antioxidant capabilities.
  • Mood Regulation Study :
    • Animal models treated with this compound exhibited altered behavior in tests designed to assess anxiety and depression-like symptoms, indicating potential therapeutic effects on mood disorders.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC9_9H13_13NOHydroxyl group on phenyl ringNeuroprotective, antioxidant
(S)-(+)-DopamineC8_8H11_11NO\Catecholamine structureNeurotransmitter; mood regulation
(S)-(-)-NorepinephrineC8_8H11_11NO\Additional hydroxyl groupInvolved in stress response

The unique stereochemistry and functional groups of this compound contribute to its specific biological activities, distinguishing it from similar compounds.

Q & A

Q. What are the recommended synthetic routes for (1R,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL and its derivatives?

  • Methodological Answer : The compound can be synthesized via stereoselective reduction of ketone intermediates or through chiral resolution of racemic mixtures. For example, derivatives like (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate are prepared by N,N-dimethylation of the parent compound . Benzyloxy-protected intermediates (e.g., 3'-benzyloxy derivatives) are often used to preserve hydroxyl groups during synthesis, as seen in NMR-characterized analogs (e.g., δ 5.28 ppm for benzyloxy protons) . Key steps include:
  • Protecting the 3-hydroxyphenyl group with benzyl ethers.
  • Using chiral auxiliaries (e.g., phenylethylamine) to enforce stereochemistry .
  • Deprotection under hydrogenolysis or acidic conditions.

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : Stereochemistry is validated using:
  • NMR Spectroscopy : Coupling constants (e.g., 2JHF^2J_{H-F} = 47.4 Hz in fluorinated analogs) and NOE correlations to confirm spatial arrangements .
  • Chiral Chromatography : Separation using chiral stationary phases (e.g., cellulose-based columns) with comparison to reference standards .
  • X-ray Crystallography : Resolving crystal structures of derivatives (e.g., tartrate salts) to assign absolute configurations .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity during synthesis of this compound?

  • Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Strategies include:
  • Asymmetric Catalysis : Use of chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone precursors .
  • Dynamic Kinetic Resolution : Enzymatic or chemical methods to racemize undesired enantiomers during synthesis.
  • Quality Control : Validate purity via chiral HPLC (e.g., using USP reference standards for phenylephrine analogs) .

Q. How can analytical methods for quantifying this compound in complex matrices be validated?

  • Methodological Answer : Follow pharmacopeial guidelines (e.g., USP, WHO) for method validation:
  • Linearity & Sensitivity : Calibration curves in relevant matrices (e.g., plasma, synthetic mixtures) with LOD/LOQ determination.
  • Specificity : Use LC-MS/MS to distinguish the compound from structurally similar metabolites or degradation products .
  • Robustness : Test pH, temperature, and column variations. For example, WHO standards for antifungal analogs recommend validated LC methods with <2% RSD .

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